6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBLGLSOFHGZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile typically involves a multi-step reaction process. One common method is the cyclization of a suitable precursor containing the pyrimidine ring and the methoxyphenyl group. The reaction conditions often require the use of strong bases or acids, and the reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions . These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Addition: Electrophilic addition reactions may involve the use of electrophiles such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, substituted derivatives, and addition products.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
Compound A : 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Structure : Methoxyphenyl at 4-position, methylthio at 2-position, and oxo group at 6-position.
- Properties : Melting point = 300°C; molecular formula = C₁₃H₁₁N₃O₂S; elemental analysis (C: 57.24%, H: 4.09%, N: 15.41%) .
- Comparison: The methoxyphenyl group at the 4-position (vs. The oxo group increases polarity, affecting solubility.
Compound B : 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Structure : Methoxyphenyl at 6-position, methylpiperidinyl at 2-position, and oxo group at 4-position.
- Properties : Molecular weight = 324.38 g/mol; molecular formula = C₁₈H₂₀N₄O₂ .
- Comparison : The 4-oxo group introduces hydrogen-bonding capability, which may improve binding to enzymes like cholinesterases. The methylpiperidinyl group enhances lipophilicity, influencing membrane permeability.
Functional Group Variations
Compound C : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structure : Pyridine core with phenyl, thiophenyl, and methylpiperazinyl groups.
- Comparison: The pyridine ring (vs. The thiophenyl group increases π-π interactions in biological targets .
Compound D: 6-Amino-5-(4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1′,5′:1,6]pyrido[2,3-d]pyrimidine-4-carbonitrile
- Structure : Triazolopyridopyrimidine core with methoxyphenyl and nitrile groups.
- Properties : IC₅₀ for AChE inhibition = 1.32 µM; strong antioxidant activity .
- Comparison : The fused triazole ring enhances planarity, improving binding to enzyme active sites. The methoxyphenyl group at the 5-position (vs. 6-position in the target compound) may optimize hydrophobic interactions in the peripheral anionic site of AChE.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Target Compound | ~265 (estimated) | Not reported | Moderate (polar nitrile) |
| Compound A | 273.3 | 300 | Low (due to oxo group) |
| Compound B | 324.38 | Not reported | Enhanced (oxo, piperidinyl) |
- Analysis: The oxo group in Compound A increases melting point but reduces solubility in nonpolar solvents. Piperidinyl groups (Compound B) improve solubility in biological membranes.
Biological Activity
6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-methoxyphenyl group and a carbonitrile functional group. This structure enhances its lipophilicity and interaction potential with various biological targets, making it a subject of pharmaceutical research.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Related pyrimidine derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. The compound's effectiveness against various microbial strains is under investigation, with promising results suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that it can inhibit the growth of several cancer cell lines, including breast (MCF-7) and gastric cancer cells. The compound's IC50 values against these cell lines suggest potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit COX-2 activity, leading to reduced inflammation and tumor progression . Additionally, SAR studies indicate that modifications in the pyrimidine ring can enhance efficacy against various cancer types, suggesting that structural variations can lead to improved therapeutic profiles .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in determining the biological activity of pyrimidine derivatives. The presence of the methoxyphenyl moiety is crucial for enhancing lipophilicity and improving interactions with biological targets. Modifications to the carbonitrile group also play a significant role in enhancing the compound's anticancer potency .
Table 2: Similar Compounds and Their Activities
| Compound Name | Notable Activity |
|---|---|
| 2-Hydrazinyl-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | Potential anticancer activity |
| 6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrile | Significant COX-2 selectivity |
| 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Nucleophilic substitution reactions |
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- In Vitro Studies : A study demonstrated that derivatives exhibited potent COX-2 inhibition at low concentrations, with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related pyrimidines on normal human lung cells, revealing an IC50 value of 11.58 µM for one derivative, highlighting the need for careful evaluation of toxicity alongside efficacy .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile, and how can purity be ensured?
- Methodology : A common approach involves multi-component reactions (MCRs) under thermal aqueous conditions, leveraging aryl aldehydes, malononitrile, and substituted pyrimidine precursors. For example, cyclocondensation reactions using phosphoryl chloride as a chlorinating agent have been optimized to yield pyrimidinecarbonitrile derivatives in high purity (>95%) . Post-synthesis, recrystallization in ethanol or acetonitrile is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (C, H, N) is critical .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2212 cm⁻¹ and methoxy (C-O) vibrations near 1250 cm⁻¹ .
- NMR Analysis : ¹H NMR peaks for the methoxyphenyl group typically appear at δ 3.8–3.9 ppm (singlet, -OCH₃) and aromatic protons at δ 6.8–8.4 ppm. ¹³C NMR confirms nitrile carbons at ~115–118 ppm .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) for solid-state studies .
Q. What reaction mechanisms are involved in its synthesis?
- Methodology : The formation likely proceeds via a Knoevenagel condensation followed by cyclization. Computational studies (DFT) can model transition states and electron flow, particularly the role of nitrile groups in stabilizing intermediates. Kinetic studies (e.g., varying temperature/pH) help identify rate-determining steps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., piperidine), and temperature (80–120°C). For example, reports >80% yield under thermal aqueous conditions (100°C, 12 hrs) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yield .
Q. How to resolve contradictions in spectral data interpretation (e.g., unexpected shifts in NMR)?
- Methodology :
- Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR. For instance, methoxy group rotation may cause splitting in ¹H NMR .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts. Nitrile protons in DMSO-d₆ may show downfield shifts due to hydrogen bonding .
Q. What computational tools are effective for predicting biological activity or reactivity?
- Methodology :
- Molecular Docking : Screen against targets like kinases or PDEs using AutoDock Vina. Pyrimidinecarbonitriles often exhibit affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity. Hammett constants (σ) can predict electron-withdrawing/donating impacts on reactivity .
Q. How to design experiments for evaluating antimicrobial or anticancer activity?
- Methodology :
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and MTT assays for cytotoxicity (e.g., HeLa cells). Pyrimidine derivatives often show IC₅₀ values <50 μM .
- Mechanistic Studies : ROS (Reactive Oxygen Species) detection via DCFH-DA probes or apoptosis assays (Annexin V/PI staining) can elucidate modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
